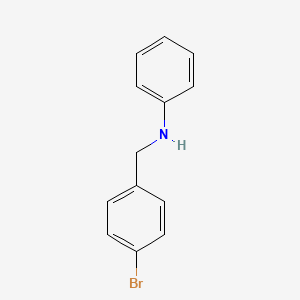

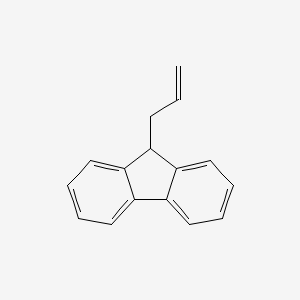

![molecular formula C12H9N B6308010 1H-Benzo[f]indole, 98% CAS No. 268-58-6](/img/structure/B6308010.png)

1H-Benzo[f]indole, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

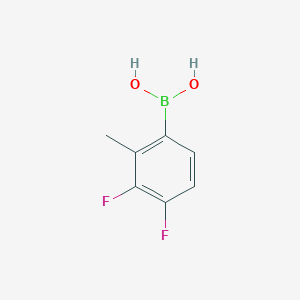

1H-Benzo[f]indole, also known as Indole, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C12H9N and a molecular weight of 167.2066 .

Synthesis Analysis

Indoles are synthesized through various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions .Molecular Structure Analysis

The molecular structure of 1H-Benzo[f]indole can be represented by the SMILES stringc1ccc2[nH]ccc2c1 . In the 1H spectra, the singlet of the C-10 methyl group appears at approximately 2.60 to 2.80 ppm, the coupled methylene groups of C-11 and C-12 carbons show triplets or multiplets between 2.50 and 3.00 ppm (J = 7.3–8.0 Hz), and the coupled aromatic hydrogen of carbon C-5, C-6, and C-8 are observed as doublets of doublets and two doublets at 7.70 to 8.10 ppm (J = 7.6 and 1.6 Hz) . Chemical Reactions Analysis

Indole is used in the total synthesis of compounds such as goniomitine, (−)-isatisine A, and (±)-aspidospermidine . It is used as an electron donor moiety in synthesizing dyes for organic photovoltaics . It can also be used in the preparation of indole-based conjugated small molecules for nonlinear optics applications .Physical And Chemical Properties Analysis

1H-Benzo[f]indole has a boiling point of 253-254 °C (lit.) and a melting point of 51-54 °C (lit.) .Applications De Recherche Scientifique

Indole Synthesis and Classification

1H-Benzo[f]indole, as a foundational indole compound, plays a significant role in the development of synthetic pathways for indole derivatives. Indole synthesis strategies have been a focal point of organic chemistry research due to the biological and chemical importance of indole and its derivatives. A comprehensive review outlines the classification of indole syntheses, emphasizing the diversity of methods available for constructing the indole nucleus. This classification helps researchers identify and develop novel approaches to indole construction, highlighting the versatility of 1H-Benzo[f]indole as a precursor in organic synthesis (Taber & Tirunahari, 2011).

Biological and Pharmacological Activities

The significance of 1H-Benzo[f]indole extends into the realm of pharmacology and drug development. Derivatives of indole, including those based on 1H-Benzo[f]indole, exhibit a wide range of biological activities. These activities span antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antituberculosis effects, among others. The structural diversity of indole derivatives contributes to their potential in therapeutic applications, underscoring the importance of 1H-Benzo[f]indole in medicinal chemistry (Ali et al., 2013).

C2-Functionalization via Umpolung

In synthetic chemistry, the C2-functionalization of indoles, including 1H-Benzo[f]indole, through umpolung techniques represents a novel approach to accessing indole derivatives with significant pharmaceutical potential. Umpolung, or polarity inversion, allows for the activation of indole at positions typically unreactive under conventional conditions, thereby facilitating the synthesis of complex indole-based molecules. This strategy has opened new avenues for the synthesis of indole derivatives with enhanced biological activity (Deka, Deb, & Baruah, 2020).

Anticancer Potential of Indole Alkaloids

1H-Benzo[f]indole derivatives have also been identified as key structures in the development of anticancer agents. Indole alkaloids, synthetic dimers, and hybrids derived from 1H-Benzo[f]indole have demonstrated potential antiproliferative effects on various cancers in both in vitro and in vivo models. The structural diversity and complex biological targets of these compounds highlight the role of 1H-Benzo[f]indole in the ongoing search for novel anticancer therapies (Song et al., 2020).

Marine-Derived Indole Alkaloids

Exploring the marine environment has led to the discovery of indole alkaloids derived from 1H-Benzo[f]indole, showcasing a plethora of biological and pharmacological activities. These marine-derived compounds, including those based on 1H-Benzo[f]indole, exhibit antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antiparasitic properties. The study of marine-derived indole alkaloids continues to reveal new potential lead compounds for drug development, emphasizing the importance of 1H-Benzo[f]indole in the discovery of natural products with therapeutic applications (Wibowo et al., 2021).

Mécanisme D'action

Target of Action

1H-Benzo[f]indole, also known as Benzoindole, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been found in many important synthetic drug molecules . .

Mode of Action

It is known that indole derivatives, which include 1h-benzo[f]indole, bind with high affinity to multiple receptors , indicating a potential for diverse interactions and effects within biological systems.

Biochemical Pathways

Indole derivatives, including 1H-Benzo[f]indole, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Action Environment

It is known that the compound should be stored under inert gas and should avoid conditions of air and heat .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1H-Benzo[f]indole is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology . The application of 1H-Benzo[f]indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . 1H-Benzo[f]indole, both natural and synthetic, show various biologically vital properties .

Cellular Effects

Indole derivatives, which share a similar structure with 1H-Benzo[f]indole, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Mechanism

It is known that 1H-Benzo[f]indole and its derivative share the same cation radical-involved phosphorescence mechanism featuring charge separation and charge recombination . The redshift of phosphorescence in the aggregated state arises from the enhanced π-π interactions among 1H-Benzo[f]indole units .

Temporal Effects in Laboratory Settings

It is known that 1H-Benzo[f]indole is a significant unit in the field of room temperature ultralong organic phosphorescence (RTUOP) .

Propriétés

IUPAC Name |

1H-benzo[f]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJIWUNZRZLSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

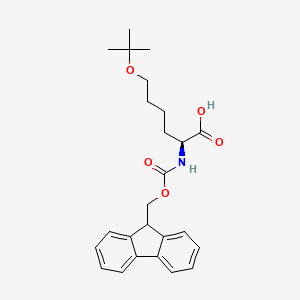

![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)

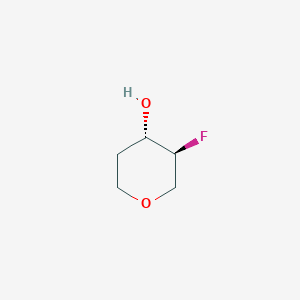

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

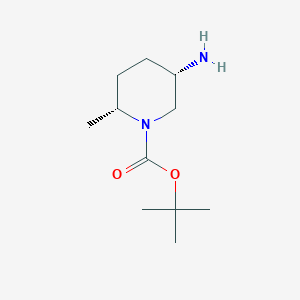

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)